N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2S2/c22-13-5-8-15(9-6-13)27-12-20(26)23-14-7-10-16(18(25)11-14)21-24-17-3-1-2-4-19(17)28-21/h1-11,25H,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWQYLLQOGWWBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)CSC4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the hydroxyphenyl group: This step may involve electrophilic aromatic substitution or other coupling reactions.
Attachment of the fluorophenylthioacetamide group: This can be done through nucleophilic substitution reactions, where a fluorophenylthiol reacts with an acetamide derivative.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to quinone derivatives.
Reduction: Reduction reactions could target the benzo[d]thiazole ring or the acetamide group, potentially yielding amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl and hydroxyphenyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NaOH, NH3) can be employed under various conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a fluorescent probe or in bioimaging due to the benzo[d]thiazole moiety.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety could play a role in binding to biological macromolecules, while the hydroxyphenyl and fluorophenyl groups might influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)acetamide: Lacks the fluorophenylthio group, which might affect its biological activity and chemical properties.
N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-2-((4-fluorophenyl)thio)acetamide: The methoxy group could influence its reactivity and interactions with biological targets.
Uniqueness
The presence of the fluorophenylthio group in N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide might confer unique properties, such as enhanced lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications based on diverse research findings.
Structural Characteristics
The compound is characterized by:
- Benzo[d]thiazole moiety : Known for its role in various biological activities.
- Hydroxyphenyl group : Enhances reactivity and solubility.
- Thioacetamide functional group : May contribute to its interaction with biological targets.
Antidepressant Properties
Research indicates that derivatives of this compound may exhibit antidepressant-like activity . Specifically, studies have shown binding affinity to serotonin receptors 5-HT1A and 5-HT2A, which are crucial in mood regulation. Animal model tests such as forced swimming and tail suspension have demonstrated significant antidepressant effects, suggesting potential therapeutic applications for mood disorders .
Anticancer Activity
The compound's structural analogs have been evaluated for their anticancer properties . For instance, compounds with similar benzothiazole structures have shown promising results against various cancer cell lines. The presence of the hydroxyl group and thio group may enhance cytotoxicity through multiple mechanisms, including apoptosis induction and cell cycle arrest .
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest interactions with:
- Serotonin receptors : Modulating neurotransmitter levels for antidepressant effects.
- Enzymatic inhibition : Such as acetylcholinesterase inhibition, which is relevant in neurodegenerative diseases like Alzheimer's .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzo[d]thiazole core.
- Introduction of the hydroxyphenyl and thioacetamide groups through nucleophilic substitution reactions.
- Purification and characterization via spectroscopic methods.
Comparative Analysis with Similar Compounds
To better understand its potential, a comparative analysis with structurally similar compounds is valuable:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide | Dioxine ring; carboxamide group | PARP1 inhibitor |
| Benzothiazole derivatives | Benzothiazole core; various substituents | Antimicrobial and anticancer activities |
| Hydroxypyridine derivatives | Hydroxylated aromatic rings | Anticancer properties |
This table highlights how the unique combination of functional groups in this compound may enhance its bioactivity compared to other compounds .
Case Studies
Recent studies have focused on the synthesis and evaluation of similar compounds for their biological activities:
- Antidepressant Activity : A study found that certain benzothiazole derivatives exhibited significant antidepressant effects in animal models.
- Anticancer Activity : Another investigation highlighted the cytotoxic effects of hydroxypyridine derivatives against lung cancer cells, emphasizing structure-activity relationships that could inform future research on this compound .
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including condensation of benzo[d]thiazole derivatives with hydroxyl-substituted phenyl intermediates, followed by thioacetylation using 4-fluorophenylthiol. Key steps include:
- Step 1 : Formation of the benzo[d]thiazole-aryl backbone via Ullmann coupling or nucleophilic aromatic substitution .
- Step 2 : Thioether bond formation between the hydroxylphenyl group and 4-fluorophenylthiol under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Reaction yields (typically 70–90%) depend on solvent polarity (DMF or dichloromethane), temperature control (60–80°C), and catalytic bases like triethylamine .
- Characterization : Confirmation via ¹H/¹³C NMR (hydroxyl proton at δ 9.8–10.2 ppm, thioacetamide C=O at ~170 ppm) and HRMS .
Q. How can researchers validate the purity and structural integrity of this compound during synthesis?
- Methodological Answer :
- Analytical Techniques : Use TLC (Rf ~0.5 in ethyl acetate/hexane) for reaction monitoring. Final purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
- Spectroscopic Validation :
- IR : Confirm hydroxyl (3200–3400 cm⁻¹) and thioamide (1650–1680 cm⁻¹) stretches .
- NMR : Verify absence of unreacted intermediates (e.g., residual thiol protons at δ 1.5–2.5 ppm) .
Intermediate Research Questions
Q. What pharmacological activities have been reported for this compound, and how can conflicting bioactivity data be reconciled?
- Methodological Answer :
- Reported Activities :
- Anticancer : IC₅₀ values of 5–20 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, linked to apoptosis induction via caspase-3 activation .
- Antimicrobial : Moderate activity against S. aureus (MIC 32 µg/mL) but limited against gram-negative strains .
- Data Contradictions : Variability in IC₅₀ values (e.g., ±5 µM across studies) may arise from assay conditions (e.g., serum concentration, incubation time) or impurities. Standardized protocols (e.g., MTT assay at 48h incubation) are recommended .
Q. What are the recommended strategies for studying this compound’s interaction with biological targets?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Use fluorogenic substrates to measure inhibition of kinases (e.g., EGFR) or proteases .
- Cellular Uptake : Track intracellular accumulation via fluorescent tagging (e.g., FITC conjugation) .
- Biophysical Methods :
- SPR/Surface Plasmon Resonance : Measure binding kinetics to recombinant proteins (KD values) .
- Molecular Docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., VEGFR-2) .
Advanced Research Questions
Q. How can computational modeling enhance the design of analogs with improved pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use SwissADME to optimize logP (target 2–3) and reduce CYP3A4-mediated metabolism .
- QSAR Studies : Correlate substituent electronegativity (e.g., fluorine at 4-position) with bioactivity using Gaussian-based DFT calculations .
- Example : Replacing the 4-fluorophenyl group with a sulfonyl moiety improved solubility (logS from −4.5 to −3.2) but reduced membrane permeability .
Q. What experimental approaches address discrepancies in reported cytotoxicity data across cell lines?
- Methodological Answer :
- Standardization : Use identical cell passage numbers, culture media (e.g., RPMI-1640 + 10% FBS), and positive controls (e.g., doxorubicin) .
- Mechanistic Follow-Up : Perform RNA-seq to identify differentially expressed genes (e.g., Bcl-2 downregulation) and validate via qPCR .
- Data Table :
| Cell Line | Reported IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|
| MCF-7 | 12.4 ± 1.2 | MTT | |
| HCT-116 | 18.9 ± 2.5 | SRB |
Methodological Guidance for Contradictory Findings
- Synthetic Yield Variability : Trace impurities (e.g., unreacted thiols) can reduce bioactivity. Implement orthogonal purification (e.g., column chromatography followed by recrystallization) .
- Bioactivity Replication : Pre-screen compounds for endotoxin levels (<0.5 EU/mg) using the LAL assay to avoid false positives in cell-based studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
